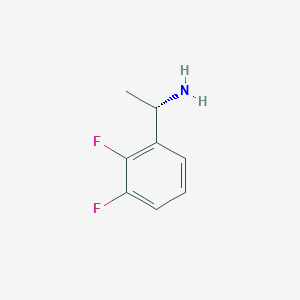

(S)-1-(2,3-Difluorophenyl)ethanamine

説明

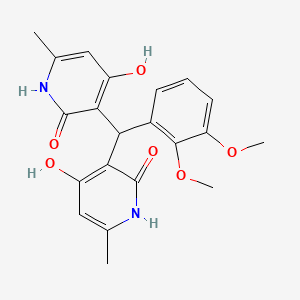

“(S)-1-(2,3-Difluorophenyl)ethanamine” is a chemical compound with the CAS Number: 1415303-43-3 . It has a molecular weight of 193.62 and its IUPAC name is (1S)-1-(2,3-difluorophenyl)ethanamine hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 193.62 .科学的研究の応用

Antimicrobial Applications

- A study by Downs (1972) introduced new chemicals containing two diphenylaminomethane groups, linked by different moieties (not oxygen), like 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane. These compounds are effective as antimicrobial agents, potentially useful as agricultural or industrial fungicides and bactericides (Downs, 1972).

Synthesis of Optically Pure Compounds

- Sakai et al. (2000) synthesized optically pure compounds using key intermediates related to (S)-1-(2,3-Difluorophenyl)ethanamine. They utilized lipase-catalyzed transesterification and X-ray structural analysis for determination. This study illustrates the compound's utility in creating structurally complex and pure molecules (Sakai et al., 2000).

Photolysis Research

- Platz et al. (1991) investigated the photolysis of related diazirines, leading to insights into photoinsertion processes and the subsequent chemical transformations. This research provides valuable information for the understanding of photoreactions involving similar compounds (Platz et al., 1991).

Catalytic Applications

- A study by Alcaide et al. (2015) utilized related 1,2-dipole precursors in metal-free direct [2+2] cycloaddition reactions, demonstrating the compound's relevance in catalysis and organic synthesis (Alcaide et al., 2015).

Intermediate in Drug Synthesis

- Luo et al. (2008) developed a novel synthetic route to create 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. This highlights the compound's importance in pharmaceutical synthesis (Luo et al., 2008).

Hydrogen Generation Research

- Research by Rose et al. (2012) on fluorinated diglyoxime-iron complexes, which are related to this compound, showed promising results for hydrogen generation at low overpotentials, indicating potential applications in sustainable energy production (Rose et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(1S)-1-(2,3-difluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETZXWRRCDXDFT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)

![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)

![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)

![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)